molecular formula C18H15N B1600732 2,6-Diphenylaniline CAS No. 87666-57-7

2,6-Diphenylaniline

Cat. No. B1600732
CAS RN: 87666-57-7
M. Wt: 245.3 g/mol
InChI Key: DSQMLISBVUTWJB-UHFFFAOYSA-N
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Description

2,6-Diphenylaniline is an organic compound with the molecular formula C18H15N . It is also known by its synonyms m-Terphenyl-2′-amine and [1,1′:3′,1′′-Terphenyl]-2′-amine .


Molecular Structure Analysis

The molecular structure of this compound consists of a central aniline group (NH2) attached to two phenyl groups . The exact structure can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 245.32 g/mol . It has a predicted density of 1.103 g/cm3 and a predicted boiling point of 395.7°C . The melting point is reported to be 85-86°C . The compound is expected to be stable under normal conditions, but it should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Supramolecular Chemistry and Microstructure Formation

2,6-Diphenylaniline derivatives play a significant role in supramolecular chemistry. The self-assembling properties of these compounds have been extensively studied, leading to the formation of unique microstructures with distinctive morphologies, ranging from flat plates to microrods and microplanks. These structures exhibit diverse optical properties and are utilized in various applications, such as energy storage, biosensing, light emission, drug delivery, and artificial photosynthesis (Pellach et al., 2016).

Synthesis of Heterocyclic Compounds

This compound derivatives are used in the synthesis of heterocyclic compounds through Pd-catalyzed condensation. This process efficiently yields important heterocycles like indoles, carbazoles, acridines, and dibenzazepines, which are crucial in pharmaceutical and chemical industries (Tsvelikhovsky & Buchwald, 2010).

Dye-Sensitized Solar Cells

In the field of renewable energy, novel polyene-diphenylaniline dyes have been synthesized for use in dye-sensitized solar cells. These dyes demonstrate promising solar-to-energy conversion efficiencies and are considered for future applications in solid-state devices (Hagberg et al., 2006).

Organometallic Chemistry

This compound compounds are key intermediates in organometallic chemistry. They are used in the synthesis of various metal complexes, demonstrating their versatility and importance in this field. For instance, they are involved in the creation of tridentate platinum complexes with unique structural and spectroscopic properties (Cave et al., 1999).

Antibacterial, Antioxidant, and Anticancer Studies

Recent research has explored the antibacterial, antioxidant, and anticancer properties of novel quinoxaline derivatives of this compound. These compounds exhibit enhanced biological activities, showing significant potential for pharmaceutical applications (Ahamed et al., 2022).

Optoelectronic Studies

This compound derivatives are integral to optoelectronic research, particularly in understanding charge transfer mechanisms. They are used as model compounds for studying intramolecular charge transfer and its impact on molecular properties (Malval et al., 2004).

Electroluminescent Properties

The field of organic electronics utilizes this compound derivatives to synthesize light-emitting compounds. These compounds have been incorporated into electroluminescent devices, showcasing their potential in the development of new electronic materials (Kim et al., 2009).

Safety and Hazards

2,6-Diphenylaniline is classified as a hazardous substance. It has been assigned the hazard statements H302, H315, H318, H335, and H410, indicating that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects . Appropriate safety measures should be taken when handling this compound.

Future Directions

While specific future directions for 2,6-Diphenylaniline are not mentioned in the search results, the compound could potentially find use in the development of new organic materials, given its structural similarity to other compounds used in organic electronics .

Biochemical Analysis

Biochemical Properties

2,6-Diphenylaniline plays a significant role in biochemical reactions, particularly in the synthesis of organic ligands and metal-organic frameworks. It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, this compound can act as a ligand, binding to metal ions and forming stable complexes that are crucial in catalysis and other biochemical processes . The nature of these interactions often involves coordination bonds between the nitrogen atom of this compound and the metal ions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of certain enzymes and proteins within the cell, leading to alterations in metabolic pathways . For example, this compound can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular homeostasis and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their function. This binding often occurs through coordination bonds, where the nitrogen atom of this compound interacts with the active site of the enzyme . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways . Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, this compound can affect the pathways involved in the synthesis and degradation of aromatic compounds, leading to changes in the overall metabolic profile of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity, as they determine its availability and concentration at the site of action.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, where it exerts its biochemical effects . For example, this compound may localize to the mitochondria or endoplasmic reticulum, impacting the function of enzymes and proteins within these organelles.

properties

IUPAC Name

2,6-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQMLISBVUTWJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451797
Record name 2,6-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87666-57-7
Record name 2,6-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87666-57-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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